Pentaerythritol dimethacrylate

Beschreibung

Contextual Significance of Multifunctional Methacrylate (B99206) Monomers in Polymer Science and Engineering

Multifunctional methacrylate monomers are fundamental building blocks in the field of polymer science. These monomers possess two or more methacrylate groups, which allows them to form highly crosslinked, three-dimensional polymer networks upon polymerization. patsnap.comwikipedia.org This crosslinking imparts a range of desirable properties to the resulting materials, including enhanced mechanical strength, improved thermal stability, and greater resistance to chemical degradation. patsnap.comlohtragon.com

The versatility of multifunctional methacrylates stems from the ability to tailor the polymer's final properties by selecting monomers with specific functionalities and molecular architectures. capes.gov.br This has led to their widespread use in a variety of applications, from dental composites to industrial coatings. mdpi.comnih.govmdpi.com The study of these monomers is crucial for the development of new materials with customized performance characteristics.

Overview of PEDMA's Role as a Crosslinking Agent and Reactive Monomer

Pentaerythritol (B129877) dimethacrylate serves a dual function in polymer synthesis as both a crosslinking agent and a reactive monomer. As a crosslinking agent, the two methacrylate groups on the PEDMA molecule can react with growing polymer chains, creating covalent bonds that link them together. patsnap.comsigmaaldrich.com This process transforms linear or branched polymers into a robust, interconnected network. patsnap.com The degree of crosslinking, which can be controlled by the concentration of PEDMA, directly influences the mechanical properties of the final polymer. sigmaaldrich.com

Evolution of Research Trajectories for PEDMA in Materials Development

Research into PEDMA and other multifunctional methacrylates has evolved significantly over time. Early research often focused on the fundamental polymerization kinetics and the basic characterization of the resulting crosslinked materials. imaging.org These studies laid the groundwork for understanding how the structure of the monomer influences the final properties of the polymer.

More recent research has shifted towards the development of advanced materials with specific functionalities. This includes the use of PEDMA in the creation of biomaterials, such as dental adhesives and composites, where its biocompatibility and tailored mechanical properties are highly valued. core.ac.uk Additionally, research has explored the use of PEDMA in the development of novel polymer systems, including hydrogels and advanced coatings. lohtragon.comlcycic.com The ongoing investigation into PEDMA-based materials continues to open up new possibilities for its application in a wide range of fields. researchgate.netnih.govnih.gov

Scope and Objectives of Current Academic Inquiry on PEDMA-Based Materials

Current academic inquiry into PEDMA-based materials is broad and multifaceted, reflecting the compound's versatility. harvard.edupressbooks.pubedutopia.org A primary objective is to gain a deeper understanding of the structure-property relationships in PEDMA-containing polymers. scribbr.com This involves investigating how factors such as the degree of crosslinking, the presence of other monomers, and the polymerization conditions affect the final material's performance. researchgate.net

Another key area of research is the development of new synthetic methods to create novel PEDMA-based polymers and composites with enhanced properties. researchgate.net This includes exploring different polymerization techniques and the incorporation of various additives and fillers. The ultimate goal of this research is to design and fabricate advanced materials with tailored functionalities for specific applications, ranging from biomedical devices to high-performance industrial products. rsc.orgresearchgate.net

Chemical Compound Information

| Compound Name |

| Acetaldehyde (B116499) |

| Acrylic acid |

| Calcium hydroxide (B78521) |

| Formaldehyde (B43269) |

| Pentaerythritol |

| Pentaerythritol dimethacrylate |

| p-toluenesulfonic acid |

| Sodium hydroxide |

| Toluene (B28343) |

Detailed Research Findings

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H16O6 | chemsrc.com |

| Molecular Weight | 244.241 g/mol | chemsrc.com |

| Density | 1.158 g/cm³ | chemsrc.com |

| Boiling Point | 424.6°C at 760 mmHg | chemsrc.com |

| IUPAC Name | [2,2-bis(hydroxymethyl)-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | nih.gov |

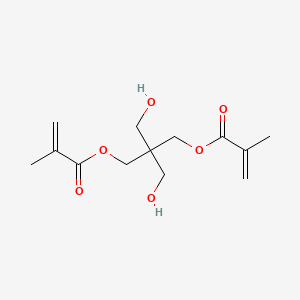

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2,2-bis(hydroxymethyl)-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O6/c1-9(2)11(16)18-7-13(5-14,6-15)8-19-12(17)10(3)4/h14-15H,1,3,5-8H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPVFBDWIUVLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CO)(CO)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949634 | |

| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26846-58-2 | |

| Record name | 1,1′-[2,2-Bis(hydroxymethyl)-1,3-propanediyl] bis(2-methyl-2-propenoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26846-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-bis(hydroxymethyl)-1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026846582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(hydroxymethyl)-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Preparative Methodologies for Pentaerythritol Dimethacrylate

Esterification Reactions for PEDMA Synthesis

The most common method for synthesizing pentaerythritol (B129877) dimethacrylate is through the esterification of pentaerythritol with methacrylic acid or its derivatives. This can be achieved via direct esterification or trans-esterification, each with its own set of conditions and efficiencies.

Direct Esterification Techniques and Optimization

Direct esterification involves the reaction of pentaerythritol with methacrylic acid, typically in the presence of an acid catalyst. The optimization of this process is crucial to maximize the yield of the desired dimethacrylate and minimize the formation of mono-, tri-, and tetra-acrylates.

Key parameters that are optimized in the direct esterification of pentaerythritol include the molar ratio of reactants, catalyst type and concentration, reaction temperature, and the use of polymerization inhibitors. For the synthesis of the related compound, pentaerythritol diacrylate (PEDA), a molar ratio of 1:2 of pentaerythritol to acrylic acid is often employed to reduce the formation of byproducts. The reaction is typically catalyzed by p-toluenesulfonic acid (PTSA) at a concentration of 1-2% by weight. To prevent premature polymerization of the acrylate (B77674) monomers, inhibitors such as hydroquinone (B1673460) monomethyl ether (MEHQ) are added to the reaction mixture.

A kinetic study on the synthesis of pentaerythritol diacrylate (PEDA) via direct esterification of pentaerythritol (PER) and acrylic acid (AA) catalyzed by p-toluenesulfonic acid (p-TSA) revealed that the reaction proceeds in two simplified steps: mono-esterification followed by di-esterification. The activation energy for the mono-esterification step was found to be 34.57 kJ·mol⁻¹, which is higher than that of the di-esterification step (23.23 kJ·mol⁻¹), indicating that the initial esterification is more sensitive to temperature changes. researchgate.nettandfonline.com The reaction rate constants were observed to increase with temperature in the range of 373–403 K and with catalyst concentration up to 1.12 wt%. tandfonline.com

Table 1: Optimized Conditions for Direct Esterification of Pentaerythritol Diacrylate

| Parameter | Optimized Value | Reference |

| Molar Ratio (Pentaerythritol:Acrylic Acid) | 1:2 to 1:2.7 | |

| Catalyst | p-Toluenesulfonic acid (PTSA) | researchgate.net |

| Catalyst Loading | 1-2 wt% | |

| Temperature | 80–130°C (353–403 K) | tandfonline.com |

| Inhibitor | Hydroquinone monomethyl ether (MEHQ) |

Trans-Esterification Processes and Efficiency

Transesterification is an alternative route for the synthesis of PEDMA, involving the reaction of pentaerythritol with a methacrylate (B99206) ester, such as methyl methacrylate (MMA), in the presence of a catalyst. wikipedia.org This process is an equilibrium-driven reaction where one alcohol is exchanged for another in an ester. masterorganicchemistry.com The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

In the context of polyester (B1180765) production, transesterification is a large-scale application where diesters react with diols to form macromolecules. wikipedia.org For PEDMA synthesis, a similar principle would apply, where pentaerythritol (a polyol) reacts with a methacrylate ester. To drive the reaction towards the formation of PEDMA, the alcohol byproduct (e.g., methanol (B129727) when using MMA) is typically removed from the reaction mixture, often by distillation. wikipedia.org

The efficiency of transesterification can be influenced by several factors, including the type of catalyst, reaction temperature, and the removal of the alcohol byproduct. Various catalysts have been explored for transesterification reactions, including N-heterocyclic carbenes and zinc clusters, which have shown high efficiency under mild conditions. organic-chemistry.org

Aldol (B89426) Condensation Routes Leading to Pentaerythritol Precursors

Pentaerythritol, the precursor for PEDMA, is synthesized on a large scale through a base-catalyzed reaction between formaldehyde (B43269) and acetaldehyde (B116499). doubtnut.comgoogle.com This process involves a series of aldol condensations followed by a crossed Cannizzaro reaction.

The synthesis begins with the aldol condensation of three molecules of formaldehyde with one molecule of acetaldehyde in an alkaline medium (pH 10-11). google.comgoogle.com This reaction forms pentaerythritose. google.com Following the aldol condensations, the intermediate pentaerythritose undergoes a crossed Cannizzaro reaction with another molecule of formaldehyde. doubtnut.comtaylorandfrancis.com In this step, the pentaerythritose is reduced to pentaerythritol, and the formaldehyde is oxidized to formic acid, which forms a formate (B1220265) salt in the alkaline medium. doubtnut.comgoogle.com

The reaction conditions, particularly temperature, are critical. The aldol condensation is rapid at lower temperatures (20-30°C), while the Cannizzaro reaction is slower at these temperatures and predominates at higher temperatures (40-60°C). google.com

Purification and Isolation Strategies for High-Purity PEDMA

The purification of PEDMA is essential to remove unreacted starting materials, catalysts, and byproducts such as mono-, tri-, and tetra-methacrylates. High-purity PEDMA is necessary for applications where precise polymer network formation is required.

Solvent-Based Purification Methods

Solvent-based purification is a common technique used to isolate and purify polymers and monomers. nexanteca.comfraunhofer.de This method involves dissolving the crude product in a suitable solvent to separate it from insoluble impurities. fraunhofer.de The purified product can then be recovered by precipitation or evaporation of the solvent. nexanteca.comsulzer.com

For the purification of pentaerythritol derivatives, a series of steps including neutralization, water washing, decolorization, filtration, and solvent removal are often employed. google.com In some processes, the crude product is treated with a saturated sodium carbonate solution to neutralize any remaining acid catalyst, followed by washing with saturated sodium chloride and calcium chloride solutions. google.com

Solvent-based processes can be highly selective, allowing for the recovery of polymers with purities comparable to virgin materials. nexanteca.comfraunhofer.de The choice of solvent is critical and depends on the solubility characteristics of the target compound and the impurities.

Chromatographic Separation Techniques

Chromatography is a powerful technique for the separation, identification, and purification of chemical compounds. nih.gov It relies on the differential partitioning of components between a stationary phase and a mobile phase. bioanalysis-zone.com Various chromatographic methods, such as column chromatography, can be employed for the purification of PEDMA.

For instance, in the purification of the related compound pentaerythritol diacrylate (PEDA), column chromatography with a silica (B1680970) gel stationary phase and an ethyl acetate/hexane eluent has been used to remove unreacted acrylic acid and other byproducts, achieving a purity of over 98%.

Capillary electrochromatography (CEC) has also been utilized for the separation of similar compounds. A monolithic column made of pentaerythritol diacrylate monostearate-ethylene dimethacrylate (PEDAS-EDMA) has shown good selectivity for the separation of tocopherol isomers, indicating the potential of such materials in chromatographic separations. nih.gov Preparative chromatography aims to isolate a compound of interest with maximum yield and purity in the shortest possible time, which often involves a trade-off between these three parameters. rotachrom.com

Green Chemistry Approaches in PEDMA Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comwisdomlib.org For PEDMA, which is typically synthesized via the esterification of pentaerythritol with methacrylic acid, this involves innovations in solvent use and catalysis.

Traditional esterification reactions often employ volatile organic compounds (VOCs) like toluene (B28343) or xylene as solvents to facilitate water removal (azeotropic distillation) and control viscosity. google.com However, these solvents pose environmental and health risks. Consequently, significant research effort is directed towards solvent-free or reduced-solvent methodologies.

Solvent-Free Synthesis: These methods, also known as solid-state or dry media reactions, eliminate the need for a solvent entirely. researchgate.net One approach involves heating the reactants (pentaerythritol and methacrylic acid) directly, often under vacuum, to drive off the water produced during esterification. researchgate.net Another advanced technique is mechanochemistry , where mechanical force (e.g., grinding or milling) initiates the chemical reaction. acs.org This approach can increase reactivity by creating a larger surface area and improving mixing, often allowing reactions to proceed at lower temperatures without any liquid medium. acs.org Formulations designated as "solvent-free" typically contain less than 5% solvent by weight. justia.com

Reduced-Solvent Approaches with Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign alternatives. Deep Eutectic Solvents (DESs) are a promising class of green solvents. rsc.org A DES is a mixture of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which forms a eutectic with a melting point far lower than the individual components. rsc.org They are attractive due to their low volatility, high thermal stability, and tunable properties. rsc.org In the context of PEDMA synthesis, a DES could serve as the reaction medium, replacing traditional VOCs.

| Method | Description | Advantages | Challenges |

| Traditional Synthesis | Esterification in a volatile organic solvent like toluene to remove water via azeotropic distillation. google.com | Effective water removal, good temperature control. | Use of hazardous solvents, energy-intensive solvent recovery, potential for solvent contamination in the product. |

| Solvent-Free (Melt/Vacuum) | Reactants are heated together without a solvent, often under vacuum, to drive the reaction and remove water. | Eliminates solvent use and recovery costs, reduces waste, high product purity. | High viscosity can be an issue, potential for thermal degradation at elevated temperatures. |

| Mechanochemistry | Synthesis is induced by mechanical energy (grinding, milling) in the absence of a solvent. acs.org | High efficiency, can be performed at room temperature, reduces by-product formation. mdpi.com | Scalability can be a challenge, requires specialized equipment. |

| Deep Eutectic Solvents (DES) | Uses a mixture of a hydrogen bond donor and acceptor as a green solvent medium. rsc.org | Low toxicity, biodegradable, tunable properties, enhances reaction rates. rsc.org | Cost may be higher than traditional solvents, requires separation from the final product. |

The choice of catalyst is critical for an environmentally benign process. wisdomlib.org Conventional PEDMA synthesis often relies on homogeneous acid catalysts like p-toluenesulfonic acid (PTSA) or phosphoric acid. google.com While effective, these catalysts are difficult to separate from the reaction mixture, leading to corrosive waste streams and product contamination, necessitating complex and costly purification steps. nih.gov

Environmentally benign alternatives focus on heterogeneous catalysts, which exist in a different phase from the reactants and can be easily removed by filtration. nih.gov

Solid Acid Catalysts: These are solid materials with acidic properties that can catalyze esterification. Examples include:

Sulfonic Acid Functionalized Resins: Ion-exchange resins like Amberlyst-15.

Zeolites: Microporous aluminosilicate (B74896) minerals with a well-defined structure.

Functionalized Silica: Materials like HClO₄·SiO₂, which provide a solid support for the acid catalyst. researchgate.net These catalysts are highly efficient, reusable, and non-corrosive, simplifying the process and reducing waste. researchgate.net

Enzymatic Catalysis: Lipases are enzymes that can effectively catalyze esterification reactions under mild conditions (lower temperature and neutral pH). This approach offers very high selectivity, minimizing the formation of by-products and generating minimal waste. While the cost of enzymes can be high, immobilization of the enzyme on a solid support allows for its reuse, improving the economic feasibility. nih.gov

| Catalyst Type | Example(s) | Advantages | Disadvantages |

| Homogeneous Acid | p-Toluenesulfonic acid (PTSA), Sulfuric Acid | High activity, low cost. | Difficult to separate, corrosive, generates acidic waste, potential product contamination. nih.gov |

| Heterogeneous Solid Acid | Amberlyst-15, Zeolites, HClO₄·SiO₂ | Easy separation and reuse, non-corrosive, reduced waste streams, simplified purification. nih.govresearchgate.net | Can have lower activity than homogeneous catalysts, potential for pore diffusion limitations. |

| Immobilized Enzymes | Lipases | High selectivity, mild reaction conditions (low temp/pressure), biodegradable, minimal by-products. nih.gov | Higher initial cost, potential for lower stability at high temperatures, slower reaction rates. |

Industrial Scale-Up Considerations and Process Intensification

Translating a laboratory synthesis to industrial-scale production requires careful consideration of efficiency, safety, cost, and sustainability. Process Intensification (PI) is a key strategy that involves developing novel concepts in equipment and processing to achieve dramatic improvements over conventional methods. fraunhofer.deenergy.gov This often means moving from traditional batch processing to more efficient continuous operations. repligen.com

Key PI strategies applicable to PEDMA production include:

Continuous Flow Reactors: Instead of large batch reactors, continuous flow systems, such as microreactors or packed bed reactors (using a solid catalyst), offer significant advantages. Their high surface-area-to-volume ratio allows for superior heat and mass transfer. energy.gov This leads to better temperature control, enhanced safety, faster reactions, and higher product yields. fraunhofer.de

Reactive Distillation: This technique combines the chemical reaction and product separation into a single unit. For PEDMA synthesis, the esterification reaction would occur in a distillation column. As water is produced, it is continuously removed from the top of the column, which drives the reaction equilibrium towards the product side, significantly increasing conversion and reducing reaction time.

Modular Production Systems: A modern approach to plant design involves using mobile, container-like, and modular production units. fraunhofer.de This allows for flexible, scalable, and decentralized manufacturing, reducing initial capital expenditure and allowing production capacity to be adjusted based on demand. repligen.com

The adoption of these intensified processes leads to smaller plant footprints, reduced energy consumption, lower capital and operational costs, and a significant reduction in waste generation. repligen.com

| Parameter | Conventional Batch Process | Intensified Continuous Process |

| Mode of Operation | Discontinuous (step-wise) | Continuous (uninterrupted flow) fraunhofer.de |

| Equipment | Large stirred-tank reactors | Microreactors, packed bed reactors, reactive distillation columns energy.gov |

| Heat & Mass Transfer | Often limited, can have hotspots | Excellent, highly efficient energy.gov |

| Reaction Time | Long (hours) | Short (minutes) |

| Productivity (Space-Time Yield) | Low | High fraunhofer.de |

| Safety | Higher risk due to large volumes of reactants | Inherently safer due to small hold-up volume |

| Footprint & Capital Cost | Large, high CAPEX repligen.com | Small, reduced CAPEX repligen.com |

| Process Control | Complex, manual interventions | Highly automated, precise control |

Polymerization Mechanisms and Kinetics of Pentaerythritol Dimethacrylate Systems

Free Radical Polymerization of PEDMA

Pentaerythritol (B129877) dimethacrylate (PEDMA) undergoes free radical polymerization, a chain reaction process involving initiation, propagation, and termination steps to form a highly crosslinked polymer network. This process is fundamental to its application in various fields. The polymerization is initiated by free radicals, which are reactive chemical species with an unpaired electron. youtube.com

The generation of initial free radicals can be achieved through several mechanisms, each with distinct characteristics and applications.

Thermal Initiation: This method employs thermal initiators, such as peroxides (e.g., benzoyl peroxide) or aliphatic azo compounds (e.g., azobisisobutyronitrile), which decompose upon heating to produce active radicals. researchgate.netgoogle.com The homolytic cleavage of a weak bond within the initiator molecule yields two radical species that can then react with PEDMA monomers to start the polymerization chain. youtube.com Thermal initiation is a common method in industrial polymer production, though it requires an external heat source and can sometimes lead to poor temperature control at high conversion rates. google.comrsc.org

Photo-initiation: In this process, a photoinitiator molecule absorbs ultraviolet (UV) or visible light, promoting it to an excited state. youtube.com This excited molecule then undergoes cleavage or reacts with another molecule to form free radicals. Photo-initiation offers spatial and temporal control over the polymerization process, as the reaction only occurs in areas exposed to light and for the duration of the exposure. google.comnih.gov This method is central to applications like UV curing and 3D printing. tcichemicals.com

Redox Initiation: Redox initiation systems utilize a pair of compounds, an oxidizing agent and a reducing agent, which react at ambient or slightly elevated temperatures to generate free radicals. youtube.com A common example is the reaction between benzoyl peroxide (the oxidant) and an amine like N,N-dimethylaniline (the reductant or co-initiator). nih.govnih.gov This electron transfer reaction leads to the cleavage of the peroxide bond, forming radicals without the need for high temperatures or light, which is advantageous for certain applications. nih.gov

Once initiated, the polymerization of multifunctional methacrylates like PEDMA exhibits complex kinetics due to the rapid formation of a crosslinked network.

Propagation: The propagation step involves the sequential addition of monomer molecules to the growing polymer radical. youtube.com The kinetics of this stage are governed by the propagation rate constant, kₚ. kpi.uamdpi.com In the early stages of polymerization, the propagation rate is relatively constant. kpi.ua

At very high conversion levels, the system may enter a state of autodeceleration. In this phase, the propagation reaction also becomes diffusion-controlled because the mobility of the smaller monomer molecules is hindered by the dense polymer network. kpi.uaimaging.org The reaction slows down significantly and may stop before all monomer is consumed, as the reactive species become trapped in the vitrified polymer matrix. kpi.ua Termination can also occur through a "reaction diffusion" mechanism, where a radical's mobility is facilitated by propagation through unreacted monomer groups until it encounters another radical. kpi.ua

The choice of initiator and its concentration are critical parameters that significantly control the polymerization process and the properties of the final polymer.

The type of initiator dictates the conditions under which polymerization begins. For instance, photo-initiated systems can exhibit markedly accelerated reaction kinetics compared to thermally initiated ones under the same temperature conditions. nih.gov

The concentration of the initiator has a direct impact on the reaction rate and the molecular weight of the resulting polymer. An increase in initiator concentration leads to a higher number of generated radicals, which in turn increases the polymerization rate and shortens the setting time. nih.govresearchgate.net However, this also results in the formation of more polymer chains, meaning the available monomer is distributed among a larger number of growing chains. youtube.com Consequently, a higher initiator concentration typically leads to shorter average polymer chain lengths. youtube.com The final degree of double bond conversion can also be optimized by adjusting the initiator concentration, as studies on methacrylate-based bone cements have shown. nih.govresearchgate.net

| Initiator Concentration | Effect on Polymerization | Citation |

| Increase | Increases the overall rate of polymerization. | nih.govresearchgate.net |

| Shortens the time to reach the maximum polymerization rate. | nih.gov | |

| Decreases the average polymer chain length. | youtube.com | |

| Can be adjusted to maximize the final degree of conversion. | nih.gov | |

| Decrease | Decreases the overall rate of polymerization. | researchgate.net |

| Allows for the growth of longer average polymer chain lengths. | youtube.com |

Photopolymerization of PEDMA-Containing Resins

Photopolymerization is a process where light is used to initiate a polymerization reaction, transforming a liquid resin into a solid polymer. PEDMA is frequently used in such systems due to its ability to form highly crosslinked and durable networks.

UV-curable resins containing PEDMA or similar multifunctional acrylates are widely used in coatings, adhesives, and inks. google.comresearchgate.netpolysciences.com These formulations typically consist of the PEDMA monomer, which acts as a crosslinking agent, along with a photoinitiator that is active in the UV spectrum. google.com

Upon exposure to UV radiation, the photoinitiator generates free radicals, triggering the rapid polymerization and crosslinking of the PEDMA monomers. lcycic.com This process, known as UV curing, is extremely fast, often occurring in seconds. The curing characteristics are influenced by several factors, as detailed in the table below. The progression of the cure can be monitored in real-time by techniques such as Fourier Transform Infrared (FTIR) spectroscopy, which tracks the disappearance of the C=C double bonds of the methacrylate (B99206) groups. imaging.org

| Parameter | Influence on Curing Characteristics | Citation |

| Light Intensity | Higher intensity generally increases the rate of radical generation and thus the polymerization rate. | imaging.org |

| Photoinitiator Concentration | Increasing concentration raises the reaction rate, but an optimal level exists to avoid incomplete curing due to light absorption at the surface. | imaging.org |

| Monomer Functionality | Higher functionality (more reactive groups per molecule) leads to a more densely crosslinked network and can affect the final conversion. | imaging.org |

| Temperature | Reaction temperature can influence the mobility of reactive species and affect the final conversion, especially near the glass transition temperature. | kpi.ua |

Polymerization initiated by visible light is an increasingly attractive alternative to UV curing due to its enhanced safety, lower energy consumption, and greater depth of light penetration. nih.govresearchgate.net These systems rely on photoinitiators that can be activated by longer wavelengths of light, such as those from LED sources. researchgate.net

The dynamics of visible light systems can be quite distinct. One advanced mechanism involves a photo-released amine that reacts with a peroxide to generate initiating radicals. nih.gov This process can lead to a "dark-curing" or "post-conversion" effect, where polymerization continues to a significant extent even after the light source has been turned off. nih.gov For example, in one study, an additional 35% conversion was observed over 25 minutes after the light was ceased at an initial 20% conversion. nih.gov This autonomous post-conversion is driven by the latent redox reaction between the photogenerated amine and the peroxide. nih.gov The use of specific photocatalysts, such as Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, which is active up to 420 nm, enables the curing of transparent or thick objects that are challenging to cure with UV light. tcichemicals.com

Oxygen Inhibition Effects and Mitigation Strategies

In the free-radical polymerization of dimethacrylate systems, the presence of molecular oxygen can significantly impede the curing process, a phenomenon known as oxygen inhibition. nih.govradtech.org Oxygen, a ground-state triplet diradical, readily reacts with initiating and propagating radicals to form peroxy radicals. bomar-chem.com These peroxy radicals are substantially less reactive towards monomer double bonds than the carbon-centered radicals, thus slowing or terminating the polymerization chain reaction. researchgate.netresearchgate.net This effect is particularly pronounced at the surface of the curing material, where oxygen from the atmosphere can continuously diffuse into the resin, often resulting in a tacky, under-cured surface layer. radtech.orgnih.gov

Several strategies have been developed to overcome or minimize the effects of oxygen inhibition in the polymerization of pentaerythritol dimethacrylate and other similar systems. These can be broadly categorized into physical and chemical methods.

Physical Mitigation Strategies:

Inert Atmosphere: The most straightforward method is to exclude oxygen from the curing environment by performing the polymerization under an inert gas blanket, such as nitrogen or argon. radtech.orgresearchgate.net While effective, this can be costly and impractical for some applications. radtech.org

Physical Barriers: Applying a physical barrier, such as a transparent laminate film (e.g., polyethylene (B3416737) or polypropylene), can prevent oxygen diffusion into the curing resin. radtech.orgbomar-chem.com Waxes that migrate to the surface during curing can also form an oxygen-impermeable layer. bomar-chem.com

High-Intensity Light: Using high-irradiance lamps can generate a high concentration of free radicals that overwhelm the inhibitory effects of dissolved oxygen, allowing the polymerization to proceed at a faster rate than the oxygen diffusion. radtech.orgbomar-chem.com

Chemical Mitigation Strategies:

Increased Photoinitiator Concentration: A higher concentration of photoinitiator generates more primary radicals, which helps to consume dissolved oxygen more rapidly at the onset of irradiation. researchgate.net

Oxygen Scavengers: Chemical additives can be incorporated into the formulation to react with and consume oxygen or peroxy radicals.

Amines: Tertiary amines are commonly used as they can react with peroxy radicals to regenerate active radicals, thus continuing the polymerization chain. radtech.orgbomar-chem.com

Thiols (Mercaptans): Thiols are highly effective oxygen scavengers. The labile hydrogen on the thiol group can be readily abstracted by a peroxy radical, forming a thiyl radical which can then reinitiate polymerization. bomar-chem.comresearchgate.net The addition of thiols to acrylate (B77674) formulations can significantly reduce oxygen inhibition. radtech.org

Phosphines: Phosphines and phosphites can also be used to consume oxygen within the resin. radtech.org

Monomer/Oligomer Structure: The chemical structure of the monomers and oligomers can influence the extent of oxygen inhibition. Higher viscosity systems limit oxygen diffusion. radtech.orgresearchgate.net Additionally, monomers containing ether linkages, such as ethylene (B1197577) or propylene (B89431) glycol spacer groups, can reduce oxygen inhibition through chemical processes that consume dissolved oxygen. radtech.org

| Strategy Type | Method | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|---|

| Physical | Inert Atmosphere (e.g., Nitrogen) | Excludes oxygen from the curing environment. radtech.orgresearchgate.net | Highly effective. | Costly, requires specialized equipment. radtech.org |

| Barrier Films/Waxes | Prevents diffusion of atmospheric oxygen into the resin surface. radtech.orgbomar-chem.com | Simple, low cost. | Film must be removed; waxes can affect surface properties. bomar-chem.com | |

| High Light Intensity | Generates radicals faster than oxygen can inhibit them. radtech.orgbomar-chem.com | Can be very effective. | Requires powerful lamps; may cause excessive heat. | |

| Chemical | Oxygen Scavengers (Amines, Thiols, Phosphines) | Chemically react with oxygen or peroxy radicals to prevent termination. radtech.orgbomar-chem.com | Effective when incorporated into the formulation. | Can affect other properties (e.g., color, odor, stability). bomar-chem.com |

| Increased Photoinitiator | Generates a higher initial radical concentration to consume dissolved oxygen. researchgate.net | Simple to implement. | Can lead to increased yellowing and higher cost. | |

| Monomer/Oligomer Selection | Higher viscosity limits O₂ diffusion; specific chemical groups (e.g., ethers) consume O₂. radtech.org | Integral to the formulation. | May compromise other desired material properties. |

Network Formation and Microstructure Evolution During Polymerization

The polymerization of multifunctional monomers like this compound leads to the formation of a complex, three-dimensional, covalently crosslinked polymer network. youtube.com This process is characterized by a transition from a liquid monomer state to a solid, insoluble polymer. The evolution of the network structure is not uniform; it is a spatially heterogeneous process that begins with the formation of small, highly crosslinked regions and culminates in a macroscopic solid object. nih.govresearchgate.net

Gelation and Vitrification Phenomena

Two critical transformations occur during the network formation of dimethacrylate systems: gelation and vitrification. nih.gov

Gelation marks the transition from a liquid state, consisting of soluble branched polymers, to a rubbery, insoluble gel. unt.edu It is defined as the point at which an "infinite" polymer network, spanning the entire sample volume, is formed. nih.gov At the gel point, the weight-average molecular weight of the polymer diverges to infinity, and the viscosity of the system increases dramatically. unt.edu Macroscopically, the material loses its ability to flow. Gelation is an isoconversional phenomenon, meaning it occurs at a specific degree of monomer conversion that is largely independent of the curing temperature. researchgate.net

Vitrification is the process where the polymerizing system transitions from a liquid or rubbery state to a rigid, glassy state. nih.gov This occurs when the glass transition temperature (Tg) of the developing network increases to the point where it equals the isothermal curing temperature (Tcure). unt.edu As vitrification proceeds, the mobility of the polymer chains and unreacted monomers becomes severely restricted. This transition significantly slows down the polymerization reaction, as it becomes diffusion-controlled. nih.gov Unlike gelation, vitrification is not isoconversional; the conversion at which it occurs is dependent on the curing temperature. researchgate.net The vitrification process is gradual and is responsible for a sharp increase in the material's modulus and the development of internal stresses. nih.gov

For dimethacrylate polymerizations, these events define the progression of the reaction. Initially, the reaction proceeds in a liquid state (pre-gel). After the gel point, the material behaves as a rubbery solid. Finally, as the reaction continues and Tg rises, the system vitrifies, becoming a glassy solid, which often traps a significant amount of unreacted monomer. nih.gov

Heterogeneity of Polymer Networks and Microgel Formation

The network formation in dimethacrylate polymerization is inherently heterogeneous. nih.govresearchgate.net The process does not occur uniformly throughout the material. Instead, polymerization initiates at various points, leading to the formation of densely crosslinked, microscopic gel regions, often referred to as microgels, suspended in the liquid monomer phase. google.comuiowa.edu These microgels act as nuclei for further polymerization. As the reaction progresses, these microgels grow and eventually coalesce at the gel point to form the continuous macroscopic network. acs.org

This heterogeneity arises from several factors:

Autoacceleration (Trommsdorff-Norrish effect): As viscosity increases, the diffusion-limited termination of growing polymer chains is slowed, leading to a rapid increase in the polymerization rate and the formation of localized, high-molecular-weight polymer regions.

Cyclization: Intramolecular reactions can occur, where a pendant methacrylate group on a growing chain reacts with a radical on the same chain, forming cyclic structures. This contributes to the dense nature of the microgel cores.

Monomer Structure: The structure and flexibility of the dimethacrylate monomer influence chain mobility and the propensity for microgel formation.

The resulting polymer network is not a perfect, uniform lattice but rather a complex structure consisting of highly crosslinked microgel domains connected by less-densely crosslinked polymer chains. researchgate.net This microstructural heterogeneity significantly impacts the final mechanical and physical properties of the material. uiowa.edu

Crosslinking Density Determination and Control

Crosslinking density is a critical parameter that defines the structure of a polymer network and dictates its mechanical properties, such as modulus, strength, and solvent resistance. tainstruments.commdpi.com It is often expressed as the number of effective network chains per unit volume or as the average molecular weight between crosslinks (Mc). dtic.milmdpi.com

Several analytical techniques are employed to determine the crosslinking density of polymer networks:

Swelling Studies: This classic method involves immersing a crosslinked polymer sample in a suitable solvent. jordilabs.com The extent to which the sample swells is related to the crosslinking density through the Flory-Rehner equation. A higher crosslinking density restricts swelling, resulting in a lower equilibrium solvent uptake. ub.edu

Dynamic Mechanical Analysis (DMA) and Rheology: These techniques are widely used to measure the viscoelastic properties of the polymer. tainstruments.com For a crosslinked polymer, the storage modulus (E' or G') in the rubbery plateau region (above Tg) is directly proportional to the crosslinking density, according to the theory of rubber elasticity. mdpi.comicm.edu.pl The relationship allows for the calculation of Mc from the measured modulus. tainstruments.com

Spectroscopy (FTIR, Raman): While not a direct measure of crosslinking density, spectroscopic methods can determine the degree of monomer conversion by tracking the disappearance of reactive functional groups (e.g., C=C bonds). This conversion data is essential for interpreting and modeling network formation.

Control over the crosslinking density is primarily achieved by manipulating the formulation:

Monomer Functionality: The number of polymerizable groups per monomer molecule is a key determinant. Using monomers with higher functionality (e.g., tetra-acrylates vs. di-acrylates) will generally lead to a higher crosslinking density.

Crosslinker Concentration: In formulations containing both mono- and multi-functional monomers, the concentration of the multifunctional crosslinking agent directly controls the final network density. mdpi.comnih.gov Increasing the crosslinker concentration generally increases the crosslinking density and the material's modulus. doi.org

Curing Conditions: Reaction conditions such as temperature and light intensity can influence the final degree of conversion, which in turn affects the effective crosslinking density.

| Method | Principle | Measured Parameter | Calculated Value |

|---|---|---|---|

| Swelling Studies | Equilibrium swelling of the network in a solvent is inversely related to crosslink density. jordilabs.com | Equilibrium solvent volume fraction. | Average molecular weight between crosslinks (Mc). doi.org |

| Dynamic Mechanical Analysis (DMA) / Rheology | Based on the theory of rubber elasticity, the modulus in the rubbery plateau is proportional to crosslink density. tainstruments.commdpi.com | Storage modulus (E' or G') above Tg. icm.edu.pl | Effective crosslinking density (Ve) or Mc. mdpi.com |

| Spectroscopy (FTIR/Raman) | Monitors the consumption of reactive groups to determine the extent of reaction. | Degree of monomer conversion. | Provides data for network models, not a direct measure of crosslinking density. |

Thiol-Ene Click Chemistry with PEDMA Derivatives

Thiol-ene "click" chemistry has emerged as a powerful and versatile platform for polymer synthesis and modification due to its high efficiency, mild reaction conditions, and insensitivity to oxygen and water. nih.gov The reaction involves the radical-mediated step-growth addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene"). nih.gov This chemistry is particularly well-suited for creating homogeneous polymer networks with delayed gelation and reduced shrinkage stress compared to traditional chain-growth polymerizations. uiowa.edu

Derivatives of pentaerythritol, such as pentaerythritol tetrakis(3-mercaptopropionate) (PEMP) and pentaerythritol tetraacrylate, are common multifunctional monomers used in thiol-ene systems to build crosslinked networks, hydrogels, and functional nanoparticles. rsc.orgreading.ac.uk The reaction proceeds via a radical chain-transfer mechanism: a radical (typically from a photoinitiator) abstracts a hydrogen from a thiol to form a thiyl radical (RS•). This thiyl radical then adds to an ene, creating a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule, thereby regenerating the thiyl radical and propagating the cycle. nih.gov

Research has demonstrated the synthesis of polymer hydrogels via thiol-ene click reactions between PEMP and polyethylene glycol diacrylate (PEGDA). reading.ac.uk The efficiency of gel formation and the final properties of these hydrogels, such as mechanical strength and mucoadhesiveness, were found to be highly dependent on the stoichiometric ratio of thiol to acrylate functional groups. reading.ac.uk

Photoinitiated Thiol-Michael Polymerization Kinetics

The thiol-Michael addition is another form of thiol-ene click chemistry, but it proceeds via an anionic mechanism rather than a radical one. nih.gov This reaction is typically catalyzed by a base, which deprotonates the thiol to form a highly nucleophilic thiolate anion. The thiolate then adds to an electron-deficient ene, such as an acrylate or vinyl sulfone, in a Michael-type conjugate addition. nih.gov

Photoinitiation of thiol-Michael polymerizations provides spatiotemporal control over the reaction, allowing for "cure-on-demand" capabilities. This is achieved by using a photobase generator (PBG), a compound that produces a strong base upon exposure to light. nih.gov A common example is the use of a photolabile superbase catalyst to initiate the reaction between multifunctional thiols and vinyl sulfones. researchgate.net

The kinetics of photoinitiated thiol-Michael reactions follow a distinct step-growth mechanism. The process involves:

Photogeneration of Base: The PBG absorbs light and releases a base catalyst.

Thiolate Formation: The photogenerated base deprotonates a thiol, creating the active thiolate anion.

Propagation/Chain Transfer: The thiolate attacks the ene, and the resulting carbanion is rapidly protonated by another thiol molecule. This regenerates the thiolate, which can then participate in another addition reaction.

Kinetic modeling of these systems shows that the reaction propagates via a chain-transfer catalytic cycle. nih.gov Unlike radical polymerizations, the photoinitiated thiol-Michael reaction is not inhibited by oxygen. The pure step-growth nature of this polymerization leads to the formation of more homogeneous network structures, delayed gelation, and reduced volume shrinkage. nih.gov Studies using model compounds have determined that the rate-limiting step is often the addition of the thiolate anion to the double bond. researchgate.net

Advantages of Delayed Gelation in Thiol-Ene Systems

The polymerization of dimethacrylate systems, particularly those incorporating thiol-ene chemistry, benefits significantly from the phenomenon of delayed gelation. This delay is a direct consequence of the step-growth polymerization mechanism inherent to thiol-ene reactions, which involves a sequence of propagation and chain transfer steps. researchgate.netnist.gov Unlike traditional chain-growth polymerizations of methacrylates which can gel at very low conversions, thiol-ene systems form a uniform network more slowly, which provides several distinct advantages. researchgate.net

One of the most critical advantages is the significant reduction of polymerization-induced shrinkage stress. researchgate.netnih.gov In conventional dimethacrylate polymerizations, stress builds up rapidly at low monomer-to-polymer conversion due to early gelation. researchgate.net The network becomes rigid quickly, and subsequent polymerization shrinkage generates substantial internal stress. In contrast, the step-growth mechanism in thiol-ene systems delays the gel point to higher conversions. nih.gov This extended pre-gel phase allows for more molecular mobility and relaxation of the developing network, which helps to dissipate a significant portion of the shrinkage stress before the material solidifies. researchgate.net The slower, more uniform network formation contributes to a more homogenous final polymer structure with fewer built-in stresses. researchgate.net

Influence of Reaction Conditions on Polymerization Outcomes

The final properties of a polymer network derived from this compound are heavily dependent on the conditions under which the polymerization reaction is conducted. Factors such as temperature and the presence of solvents can dramatically alter the reaction kinetics, the degree of monomer conversion, and the ultimate three-dimensional structure and morphology of the polymer network.

Temperature Effects on Conversion and Network Structure

Temperature is a critical parameter in the photopolymerization of dimethacrylate systems, exerting a profound influence on both the rate of reaction and the final degree of conversion. Generally, increasing the polymerization temperature enhances the mobility of both monomers and radical species. acs.org This increased mobility leads to a higher rate of polymerization and, crucially, a higher final conversion of the methacrylate double bonds. acs.orgnih.gov

The underlying reason for the increased conversion at higher temperatures is the delay of vitrification. nih.gov Vitrification, the process where the developing polymer network transitions into a glassy state, severely restricts molecular motion and effectively halts the polymerization reaction. researchgate.net When the curing temperature is raised, the system can achieve a higher degree of conversion before its glass transition temperature (Tg) reaches the ambient temperature of the reaction, at which point the network solidifies and the reaction is quenched. researchgate.netacs.org Studies on dimethacrylate resins have shown that the limiting conversion is low when cured at temperatures near the monomer's Tg but increases rapidly as the curing temperature is raised. researchgate.net

However, the relationship between temperature and polymerization rate is not linear indefinitely. For dimethacrylate systems, the rate typically increases with temperature up to a maximum (for some systems, around 160°C), after which the rate begins to decrease. researchgate.net This decrease at very high temperatures is attributed to the onset of depropagation or "unzipping" of the polymer chains, which becomes thermodynamically favorable and competes with the propagation reaction. researchgate.netresearchgate.net

The final network structure is also a function of the polymerization temperature. Higher temperatures can lead to the formation of a more densely crosslinked network with a correspondingly higher glass transition temperature. nist.gov This is a direct result of the higher monomer conversion achieved before the network vitrifies. The initial phase of the monomer can also interact with temperature; for instance, polymerizing from an ordered nematic liquid crystalline phase versus a disordered isotropic phase at different temperatures can result in polymers with different fracture patterns and mechanical properties. nist.gov

Table 1: Effect of Curing Temperature on Dimethacrylate Polymerization This table compiles representative findings on how temperature influences key polymerization outcomes for dimethacrylate systems.

| Curing Temperature | Effect on Polymerization Rate | Effect on Final Conversion | Effect on Network Structure |

| Low (near Tg of monomer) | Very low reaction rate. researchgate.net | Low limiting conversion due to early vitrification. researchgate.net | Loosely crosslinked network. |

| Moderate (e.g., 25°C to 90°C) | Rate increases with temperature. researchgate.netkpi.ua | Conversion increases with temperature. acs.orgnih.gov | Crosslink density increases; Tg of the polymer increases. nist.govnih.gov |

| High (e.g., >120°C - 160°C) | Rate may decrease after reaching a maximum. researchgate.net | Can be limited by depropagation reactions. researchgate.netresearchgate.net | Potential for altered network due to chain transfer or depropagation. researchgate.net |

Solvent Effects on Polymerization Kinetics and Morphology

The presence of a solvent during the polymerization of this compound can significantly alter the reaction kinetics and the final morphology of the resulting polymer network. Solvents primarily exert their influence by modifying the viscosity of the reaction medium and by altering the thermodynamic interactions between the developing polymer chains. acs.orgmdpi.com

Adding a solvent, even a non-volatile one, can postpone the onset of autoacceleration (the gel effect) and enhance the final monomer conversion. imaging.org The reduction in viscosity increases the mobility of the reacting species, which delays the diffusion-controlled limitations that typically slow down the termination and propagation steps. imaging.org This allows the reaction to proceed to a higher degree of completion before vitrification occurs. Studies have shown that adding a solvent to a dimethacrylate system has a pronounced effect on the polymerization kinetics, attributed to the increased mobility of the monomers. nist.gov

The quality of the solvent—whether it is thermodynamically "good" or "poor" for the polymer—also plays a crucial role in shaping the network architecture. acs.org A good solvent will cause the polymer chains to be more fully solvated and extended, which can influence the rate of intramolecular cyclization reactions. acs.org Increased dilution with a solvent generally enhances the probability of primary cyclization, where a pendant double bond on a growing chain reacts with the radical on the same chain. This process affects the efficiency of crosslinking and alters the final mechanical properties and mesh size of the polymer network. acs.org

The morphology of the final network is also affected. Polymerization in the presence of a solvent can lead to the formation of heterogeneous structures. The final morphology can range from a relatively uniform network to agglomerates of highly crosslinked polymer (microgels) suspended in a less crosslinked matrix. nih.gov The specific interactions between the monomer, the developing polymer, and the solvent dictate this structural evolution. acs.org For instance, in polymerization-induced self-assembly, the composition of the solvent can determine whether the final nano-objects are spherical or fibrous. rsc.org In systems containing monomers capable of hydrogen bonding, polar solvents can influence reactivity by competing for hydrogen bond formation, thereby altering copolymer composition and reaction rates. mdpi.com

Table 2: Influence of Solvents on Dimethacrylate Polymerization This table summarizes the general effects of solvent presence and quality on the kinetics and structure of dimethacrylate polymer networks.

| Parameter | Effect of Solvent Addition | Influence of Solvent Quality (Good vs. Poor) |

| Reaction Kinetics | Reduces viscosity, increasing species mobility. nist.govimaging.org | A good solvent can increase swelling and affect chain conformation, influencing reactivity. acs.org |

| Postpones the onset of autoacceleration (gel effect). imaging.org | Polar solvents can affect monomer reactivity through specific interactions like hydrogen bonding. mdpi.com | |

| Final Conversion | Can increase the limiting conversion by delaying vitrification. imaging.org | Can influence the accessibility of reactive sites. |

| Network Structure | Increases the rate of primary cyclization. acs.org | A good solvent promotes a more expanded coil conformation, potentially altering cyclization vs. crosslinking ratio. acs.org |

| Morphology | Can lead to heterogeneous network formation (e.g., microgels). nih.gov | Can dictate the final morphology of self-assembled nano-objects (e.g., spheres vs. fibers). rsc.org |

Copolymerization Studies and Multifunctional Polymer Networks

Copolymerization with Monovinyl and Polyvinyl Monomers

The copolymerization of PEDMA with both monovinyl and polyvinyl monomers is a key strategy for the synthesis of crosslinked polymers with tailored properties. The incorporation of PEDMA into polymer chains introduces branching and, ultimately, crosslinks, which significantly influence the final material's characteristics.

For instance, in systems involving monovinyl monomers like vinyl acetate, the inclusion of polyacrylate esters of pentaerythritol (B129877), including tri- and tetra-acrylates which are structurally related to PEDMA, has been shown to improve properties such as wet adhesion in aqueous dispersions. These dispersions can be further copolymerized with other monomers like alkyl acrylates (e.g., butyl acrylate) to create functional protective coatings. nih.gov

When considering polyvinyl monomers, the principles of copolymerization remain the same, with PEDMA's two methacrylate (B99206) groups allowing for the formation of a three-dimensional network. The reactivity ratios of the comonomers will determine the distribution of PEDMA units within the polymer chains and, consequently, the architecture of the resulting network.

PEDMA can be effectively integrated into blends with other dimethacrylate monomers to fine-tune the properties of the resulting polymer network. The compatibility and reactivity of the blended monomers are crucial factors that govern the final network structure and performance. By varying the composition of the dimethacrylate blend, researchers can manipulate properties such as the degree of polymerization, mechanical strength, and thermal stability. For example, in dental resin composites, blends of different dimethacrylate monomers are commonly used to optimize properties like curing shrinkage and mechanical durability. While specific studies focusing solely on PEDMA in such blends are not extensively detailed in the provided search results, the principles of blending dimethacrylates are well-established in polymer science.

The inclusion of PEDMA in terpolymerization reactions, which involve three different monomers, opens up possibilities for creating even more complex and highly functional network architectures. In such systems, PEDMA acts as a crosslinking agent, while the other two monomers can be selected to impart specific functionalities.

An example of a conceptually similar system involves the terpolymerization of N-vinylpyrrolidone (VP), acrylic acid (AA), and a dimethacrylate, triethylene glycol dimethacrylate (TEGDM). In this case, the resulting terpolymers exhibit amphiphilic properties and have been investigated as potential carriers for drug delivery. journalajocs.com The dimethacrylate component is crucial for forming the network structure, while the other monomers provide hydrophilicity and pH-sensitivity. Although this example uses TEGDM, it illustrates the potential of incorporating PEDMA into terpolymer systems to create sophisticated, functional materials. The molar composition of the monomer mixture directly influences the microstructure and properties of the final terpolymer network. journalajocs.com

Role of PEDMA as a Crosslinking Agent in Diverse Polymer Matrices

One of the primary functions of PEDMA in polymer science is its role as a crosslinking agent. During polymerization, the two methacrylate groups of a single PEDMA molecule can react with growing polymer chains, creating covalent bonds that link them together. This process transforms a collection of linear or branched polymer chains into a single, continuous three-dimensional network. The introduction of these crosslinks has a profound impact on the material's properties.

Crosslinking with agents like PEDMA is a widely used technique to enhance the performance of polymers such as poly(methyl methacrylate) (PMMA). The resulting crosslinked polymers exhibit improved rigidity, mechanical strength, and thermal stability compared to their linear counterparts. medcraveonline.com

The incorporation of PEDMA as a crosslinking agent significantly enhances the mechanical properties and thermal stability of polymer composites. Crosslinking restricts the movement of polymer chains, which leads to an increase in the material's stiffness (modulus) and strength.

Studies on PMMA crosslinked with various dimethacrylates have shown that the concentration of the crosslinking agent can influence properties such as flexural strength and elastic modulus. mdpi.com While an increase in crosslinker concentration generally improves these properties up to a certain point, excessive amounts can sometimes lead to brittleness. mdpi.com

Thermal stability is also markedly improved with crosslinking. The interconnected network structure requires more energy to break down, leading to higher decomposition temperatures. Research on copolymers of methyl methacrylate with divinylbenzene (B73037) and styrene (B11656) with dimethacrylates has demonstrated that crosslinking leads to enhanced thermal stability and increased char formation at high temperatures. mdpi.comnih.gov This indicates that the crosslinked structure hinders the chain scission and unzipping reactions that are characteristic of the degradation of linear polymers like PMMA. mdpi.com

The table below, based on data from a study on polyethylene (B3416737) oxide (PEO) hydrogels crosslinked with a structurally similar compound, pentaerythritol tetra-acrylate (PETRA), illustrates the general effect of increasing crosslinker concentration on key properties. nih.gov

| PETRA Concentration (% w/w) | Gel Fraction (%) | Equilibrium Water Content (EWC) (%) | Tensile Strength (MPa) |

|---|---|---|---|

| 1 | 67.02 | 85.67 | - |

| 2.5 | - | - | - |

| 5 | 83.74 | 67.53 | 0.85 |

| 10 | 89.47 | 56.56 | 1.41 |

The concentration of PEDMA used in a polymer formulation is a critical parameter that allows for the precise tailoring of the network's flexibility and rigidity. A higher concentration of PEDMA leads to a higher crosslink density, meaning there are more crosslinks per unit volume of the polymer. This results in a more rigid and less flexible material. Conversely, a lower concentration of PEDMA produces a network with a lower crosslink density, resulting in a softer and more flexible material.

This principle is demonstrated in studies of various crosslinked polymer systems. For instance, in poly(methyl methacrylate) (PMMA) crosslinked with triethylene glycol dimethacrylate (TEGDMA), an increase in the crosslinker content leads to a linear increase in the glass transition temperature (Tg), indicating a stiffer polymer network. rsc.org Similarly, in polyethylene oxide (PEO) hydrogels crosslinked with pentaerythritol tetra-acrylate (PETRA), increasing the crosslinker concentration results in a higher gel fraction and crosslinking density, while the equilibrium water content, a measure of the network's ability to swell and thus its flexibility, decreases. nih.gov

The following interactive table, based on findings for PMMA crosslinked with various dimethacrylates, illustrates the general trend of how mechanical properties can be adjusted by varying the crosslinker concentration. mdpi.com

| Crosslinking Agent | Concentration (%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Surface Hardness (VHN) |

|---|---|---|---|---|

| PEGDMA | 5 | 95.3 | 2.5 | 18.5 |

| PEGDMA | 10 | 98.7 | 2.6 | 18.1 |

| PEGDMA | 15 | 102.1 | 2.7 | 17.9 |

| PEGDMA | 20 | 92.4 | 2.4 | 17.5 |

Graft Copolymerization and Surface Modification using PEDMA

Graft copolymerization is a powerful technique for modifying the surface properties of a polymer without altering its bulk characteristics. This method involves attaching polymer chains (the "grafts") to the main polymer backbone. PEDMA, with its reactive methacrylate groups, can be used in this process to create grafted surfaces with specific functionalities.

For example, research has demonstrated the successful grafting of pentaerythritol triacrylate (PETA), a closely related molecule to PEDMA, onto plasma-treated isotactic polypropylene (B1209903) (iPP). nih.gov In this process, plasma treatment creates active sites (peroxides) on the iPP surface, which then initiate the graft copolymerization of PETA. nih.gov This modification can alter the surface properties of the polypropylene, for instance, by promoting the formation of specific crystal structures. nih.gov

This approach of surface modification is highly valuable for biomedical applications. By grafting hydrophilic polymers onto the surface of a hydrophobic biomaterial, its biocompatibility can be significantly improved. For instance, surface graft polymerization of poly(ethylene glycol) methacrylate (PEGMA) onto polyurethane has been shown to reduce protein adsorption and cell adhesion, which is crucial for blood-contacting medical devices. While this study uses PEGMA, the principle of using a methacrylate monomer to modify a surface is directly applicable to PEDMA. Such modifications can be used to control wettability, adhesion, and biocompatibility, making polymers suitable for a wide range of applications in research and medical diagnostics. rsc.org

Applications of Pentaerythritol Dimethacrylate in Advanced Materials Development

Polymer Composites and Reinforcement Strategies

In the realm of polymer composites, PEDMA serves as a fundamental component of the organic matrix. The strategic reinforcement of this matrix with inorganic fillers leads to materials with tailored properties suitable for demanding applications. The effectiveness of these composites hinges on the chemistry of the matrix and its interface with the filler particles.

Multifunctional methacrylates are the cornerstone of resin-matrix composites, particularly in fields like dentistry where performance is critical. nih.govnih.gov The organic matrix typically consists of a blend of dimethacrylate monomers that, upon polymerization, encapsulate and bond to inorganic fillers such as silica (B1680970), zirconia, or various glass ceramics. nih.govresearchgate.net

PEDMA, with its two methacrylate (B99206) functional groups, can act as a crosslinking monomer within these systems. Its role is analogous to other widely used dimethacrylates like Bis-GMA, UDMA, and TEGDMA. nih.gov The formulation of the matrix is a balancing act; high molecular weight monomers can increase strength but also viscosity, which hinders the incorporation of a high filler load. mdpi.com Lower viscosity monomers, or reactive diluents, are added to improve handling and allow for a higher percentage of inorganic fillers, which is crucial for enhancing mechanical properties and reducing polymerization shrinkage. mdpi.com The inclusion of a crosslinker like PEDMA is essential for creating a densely crosslinked network, which provides the structural integrity to the composite material.

The interaction between the polymer matrix and the inorganic fillers is critical. Fillers are often surface-treated with silane (B1218182) coupling agents to ensure a strong covalent bond with the organic matrix, allowing for effective stress transfer from the polymer to the much stronger filler particles. researchgate.net

Table 1: Representative Composition of a Dental Resin-Matrix Composite This table illustrates a typical formulation where a crosslinking dimethacrylate like PEDMA could be utilized.

| Component | Type | Function | Typical Weight % |

|---|---|---|---|

| Organic Matrix | Bis-GMA, UDMA, TEGDMA | Forms the polymer network | 20-40% |

| Inorganic Filler | Silica, Barium Glass, Zirconia | Reinforcement, Wear Resistance | 60-80% |

| Coupling Agent | Silane | Bonds filler to matrix | ~1% |

| Initiator System | Camphorquinone, Amine | Initiates photopolymerization | <1% |

The mechanical properties of a polymer composite, such as hardness, flexural strength, and elastic modulus, are directly influenced by the structure of the polymer matrix. nih.gov The crosslink density—determined by the type and concentration of multifunctional monomers like PEDMA—is a key factor. A higher crosslink density generally leads to a stiffer, harder, and more durable material capable of withstanding significant mechanical stress. nih.gov

Additive Manufacturing (3D Printing) Resins

Pentaerythritol-based acrylates and methacrylates are valuable components in photocurable resins for additive manufacturing, also known as 3D printing. nih.govnih.govacs.org These technologies build objects layer-by-layer by selectively curing a liquid resin with a light source. The high reactivity of multifunctional monomers is essential for the speed and precision required in these processes.

SLA and DLP are two prominent vat polymerization technologies that rely on photocurable resins. nih.gov SLA uses a UV laser to trace and solidify the resin layer by layer, while DLP uses a digital projector to cure an entire layer at once, which is typically faster. nih.gov The resins used in these systems are carefully formulated from a mixture of monomers, oligomers, photoinitiators, and other additives. acs.org

Multifunctional (meth)acrylates are required to ensure rapid cross-linking upon exposure to UV light. acs.org While pentaerythritol (B129877) triacrylate (PETA) and tetraacrylate are often cited for their high functionality and ability to form highly crosslinked, rigid structures, nih.govnih.gov PEDMA serves a similar function as a crosslinking agent. Its inclusion in a resin formulation helps to quickly build a solid polymer network, a fundamental requirement for both SLA and DLP processes. epo.orggoogle.com The viscosity of the resin is a critical parameter, as it must be low enough to allow for the recoating of a new layer during printing. nih.gov

High resolution, meaning the ability to print very fine features, depends on controlling the light scattering and polymerization process. The resin chemistry must be optimized to ensure that curing only occurs in the precise areas illuminated by the light source. A fast-curing, highly crosslinked network helps to lock in details and prevent distortion, contributing to dimensional accuracy and a smooth surface finish. nih.govameralabs.com The formulation of resins often involves blending different monomers to achieve a balance of properties, including low shrinkage, high toughness, and rapid curing. 3dmaterials.com

Table 2: Typical Parameters for Fast-Curing LCD/DLP Resins This table shows representative curing parameters for modern resins where reactive monomers like PEDMA are key components.

| Parameter | Monochrome LCD | Regular LCD |

|---|---|---|

| Layer Thickness | 50 µm | 50 µm |

| Curing Time per Layer | 0.6 - 2.0 seconds | 3.0 - 5.0 seconds |

| Achievable Resolution | ~22-35 µm | ~50 µm |

Data derived from commercially available fast-curing resins. ameralabs.com3dmaterials.com

Objects printed using SLA or DLP technologies typically require post-processing to achieve their final properties. researchgate.netmdpi.com This almost always includes washing the part to remove any uncured liquid resin, followed by a post-curing step, which involves exposing the object to additional UV light. mdpi.com This post-curing process is critical for maximizing the degree of conversion of the methacrylate groups, ensuring the development of optimal mechanical properties such as strength, stiffness, and stability. nih.gov A part made from a PEDMA-based resin would undergo this process to enhance its durability and performance. mdpi.comnih.gov

Advanced 3D printing research also focuses on the creation of multi-material structures. 3dprint.com This can be achieved by using printers with the ability to switch between different resin vats during a single print job. This allows for the fabrication of complex objects that integrate different materials with distinct properties, such as combining a rigid structural component with a flexible one. 3dprint.com While specific research on PEDMA in multi-material systems is not widely documented, its role as a crosslinker in a rigid resin formulation makes it a suitable candidate for the hard-material component in such advanced manufacturing processes.

Specialty Polymer Applications (Materials Science Focus)

Photoresists for Electronics Manufacturing

Pentaerythritol dimethacrylate serves as a crucial component in the formulation of negative-acting photoresists, which are fundamental materials in photolithographic processes for electronics manufacturing. In these applications, it functions as a reactive, polyfunctional monomer. Negative photoresists typically consist of three primary components: an organic resin binder, a photoinitiator, and a reactive monomer like this compound.

The fundamental principle of negative photoresists involves a change in solubility upon exposure to radiation such as UV light. When the photoresist is exposed to a specific pattern of light, the photoinitiator absorbs the energy and initiates a polymerization reaction. This compound, with its two methacrylate groups, acts as a cross-linker. It forms a highly cross-linked, insoluble polymer network in the exposed regions. The unexposed regions remain unpolymerized and soluble. This difference in solubility allows for the development of a pattern where the unexposed areas are washed away by a solvent, leaving the durable, cross-linked polymer structure that constitutes the desired circuit or pattern. The typical composition of such a photoresist formulation is detailed in the table below.

Table 1: Typical Components of a Negative-Acting Photoresist

| Component | Example | Function | Typical Weight % |

|---|---|---|---|

| Organic Resin Binder | Acrylic Polymers | Provides the main structural film and processing characteristics. | 40 - 70% |

| Reactive Monomer | This compound | Acts as a cross-linker to form an insoluble network upon exposure to light, defining the pattern. | 10 - 40% |

| Photoinitiator | Benzophenone derivatives | Absorbs light energy and initiates the polymerization of the reactive monomer. | 0.5 - 15% |

| Additives | Dyes, stabilizers, plasticizers | Modify properties such as flexibility, thermal stability, and adhesion. | Variable |

Separation Media and Monolithic Columns for Chromatography